Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
CAS No.: 57677-79-9
Cat. No.: VC3734898
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57677-79-9 |
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Molecular Formula | C13H13NO3S |
Molecular Weight | 263.31 g/mol |
IUPAC Name | ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 |
Standard InChI Key | IZEUWGPRBNUAFE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC |
Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC |
Chemical Structure and Properties
Structural Characteristics
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate consists of three main structural components:
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A thiazole heterocyclic core (containing one sulfur and one nitrogen atom)
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A 4-methoxyphenyl group at the 2-position of the thiazole ring
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An ethyl carboxylate (ester) group at the 4-position of the thiazole ring
This compound differs from related molecules such as ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate, which contains an additional amino linkage between the thiazole ring and the 4-methoxyphenyl group.
Physical and Chemical Properties
While specific data for Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is limited in the provided search results, similar thiazole derivatives typically exhibit the following properties:
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Appearance: Crystalline solid
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Solubility: Generally soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)
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Reactivity: Capable of undergoing various chemical reactions including oxidation, reduction, and substitution at different functional groups
Synthesis Methods
General Synthetic Approaches
The synthesis of thiazole derivatives typically involves several established methodologies. For compounds similar to Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, the following approaches may be applicable:
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Direct coupling of 4-methoxyphenyl reagents with ethyl thiazole-4-carboxylate derivatives
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Cyclization reactions involving thioamides and α-haloketones
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Hantzsch thiazole synthesis using thioamides and α-halocarbonyl compounds
Research Findings
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on thiazole derivatives provide insights into how structural modifications affect biological activity. Related compounds with different substituents on the phenyl ring have shown varying levels of antimicrobial activity.
Comparison of Biological Activities
The table below presents a comparison of antimicrobial activities of various thiazole derivatives against different bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate | Staphylococcus aureus | <32 μg/mL |
Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate | Escherichia coli | <42 μg/mL |
2-Amino-1,3,4-thiadiazole derivatives | Bacillus anthracis | <40 μg/mL |
While this data pertains to the amino-linked derivative rather than the direct 4-methoxyphenyl compound requested, it provides context for the potential biological activity range of similar structures.
Comparison with Similar Compounds
Structural Analogues
Several compounds share structural similarities with Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate:
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Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate: Contains a sulfamoyl linking group between the thiazole and phenyl rings
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Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate: Contains an amino linking group between the thiazole and methoxyphenyl groups
Comparative Analysis
The absence or presence of linking groups (such as amino or sulfamoyl) between the thiazole core and the phenyl ring can significantly affect:
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Electronic distribution within the molecule
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Hydrogen bonding capabilities
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Conformational flexibility
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Interaction with biological targets
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Metabolic stability
These structural differences likely result in distinct biological activities and physicochemical properties compared to the directly linked Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate.
Analytical Characterization Methods
Spectroscopic Techniques
Several analytical techniques are typically employed to characterize thiazole derivatives:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show signals for the thiazole proton, methoxy group, ethyl ester group, and aromatic protons
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¹³C NMR: Provides information about the carbon framework including characteristic shifts for the thiazole ring, carbonyl carbon, and methoxy carbon
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Infrared (IR) Spectroscopy:
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Expected to show characteristic bands for C=O stretching (approximately 1700 cm⁻¹)
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C-O-C stretching frequencies for the ester and methoxy groups
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Thiazole ring vibrations
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Mass Spectrometry:
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Provides molecular weight confirmation
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Fragmentation pattern analysis helps verify structural features
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of synthesized compounds. For thiazole derivatives, common mobile phase systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol .
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